

# Methyl Nitroacetate: A Technical Guide to its Toxicological and Safety Profile

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## Compound of Interest

Compound Name: Nitroacetate

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## Executive Summary

Methyl **nitroacetate** is a chemical intermediate with applications in organic synthesis.<sup>[1][2]</sup> A comprehensive review of publicly available toxicological data reveals significant gaps in our understanding of its safety profile. While acute oral toxicity data is available, indicating low acute toxicity by this route, there is a notable absence of quantitative data for skin and eye irritation, skin sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. This document summarizes the available data, outlines standard experimental protocols for the missing toxicological endpoints based on OECD guidelines, and provides a clear overview of the current knowledge gaps to guide future research and risk assessment.

## Toxicological Data

The available toxicological data for methyl **nitroacetate** is limited. The primary information comes from acute toxicity studies and qualitative assessments of irritation potential.

## Acute Toxicity

The acute oral toxicity of methyl **nitroacetate** has been determined in rats and mice. The LD50 values are summarized in the table below.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	3770 mg/kg	<a href="#">[3]</a> <a href="#">[4]</a>
LD50	Mouse	Oral	3940 mg/kg	<a href="#">[3]</a>

## Irritation and Sensitization

Qualitative data from safety data sheets indicate that methyl **nitroacetate** is an irritant. However, no quantitative in vivo or in vitro study results are publicly available.

Endpoint	Species/Test System	Result	Reference
Skin Irritation	Not specified	Causes skin irritation	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Eye Irritation	Not specified	Causes serious eye irritation	<a href="#">[5]</a> <a href="#">[6]</a>
Respiratory Irritation	Not specified	May cause respiratory irritation	<a href="#">[5]</a> <a href="#">[6]</a>
Skin Sensitization	No data available	No data available	

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of methyl **nitroacetate**.

Endpoint	Test System	Result	Reference
Genotoxicity	No data available	No data available	
Carcinogenicity	No data available	No data available	
Reproductive Toxicity	No data available	No data available	
Developmental Toxicity	No data available	No data available	

## Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are provided below. As no specific studies for methyl **nitroacetate** are available for most endpoints, these protocols describe the standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the next step, allowing for classification of the substance's toxicity with a minimal number of animals.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions before the test.[\[11\]](#)
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered orally in a single dose via gavage.
  - A starting dose of 300 mg/kg is often used, with subsequent dose levels of 5, 50, 300, and 2000 mg/kg.[\[11\]](#)
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[11\]](#)
- Data Analysis: The number of animals that die within a specified time is used to classify the substance according to the Globally Harmonized System (GHS).

### Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Principle: The test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema and edema.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Test Animals: The albino rabbit is the preferred species.[\[12\]](#)
- Procedure:
  - A small area of the animal's back is clipped free of fur.
  - 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin area.
  - The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[\[12\]](#)
  - After exposure, the patch is removed, and the skin is cleaned.
  - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[14\]](#)
- Data Analysis: The severity of skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are calculated to determine the irritation potential.

## Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The eye is observed for lesions of the cornea, iris, and conjunctiva.[\[3\]](#)[\[4\]](#)[\[15\]](#)[\[16\]](#)
- Test Animals: Albino rabbits are typically used.[\[4\]](#)
- Procedure:
  - A single animal is used for an initial test.
  - 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[\[4\]](#)

- The eyelids are held together for a short period to prevent loss of the substance.
- The eye is examined at 1, 24, 48, and 72 hours after application.[\[4\]](#)
- Data Analysis: The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored. The scores are used to classify the substance's eye irritation potential.

## Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

- Principle: The test measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. This proliferation is proportional to the sensitizing potential of the substance.[\[1\]](#)[\[6\]](#)[\[17\]](#)[\[18\]](#)
- Test Animals: Female mice of a suitable strain (e.g., CBA/J) are used.
- Procedure:
  - The test substance is applied to the dorsal surface of each ear for three consecutive days.
  - On day 6, a solution of 3H-methyl thymidine is injected intravenously.
  - After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
  - The incorporation of 3H-methyl thymidine is measured by liquid scintillation counting.[\[17\]](#)
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[\[1\]](#)

## Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a chemical.

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid, is measured.[\[19\]](#)[\[20\]](#)
- Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or *E. coli* WP2 uvrA (pKM101).[\[5\]](#)
- Procedure:
  - The test is performed with and without a metabolic activation system (S9 fraction from rat liver).[\[21\]](#)
  - The test substance, bacteria, and S9 mix (if applicable) are incubated together.
  - The mixture is plated on a minimal agar medium lacking the required amino acid.
  - After incubation for 48-72 hours, the number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

## Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

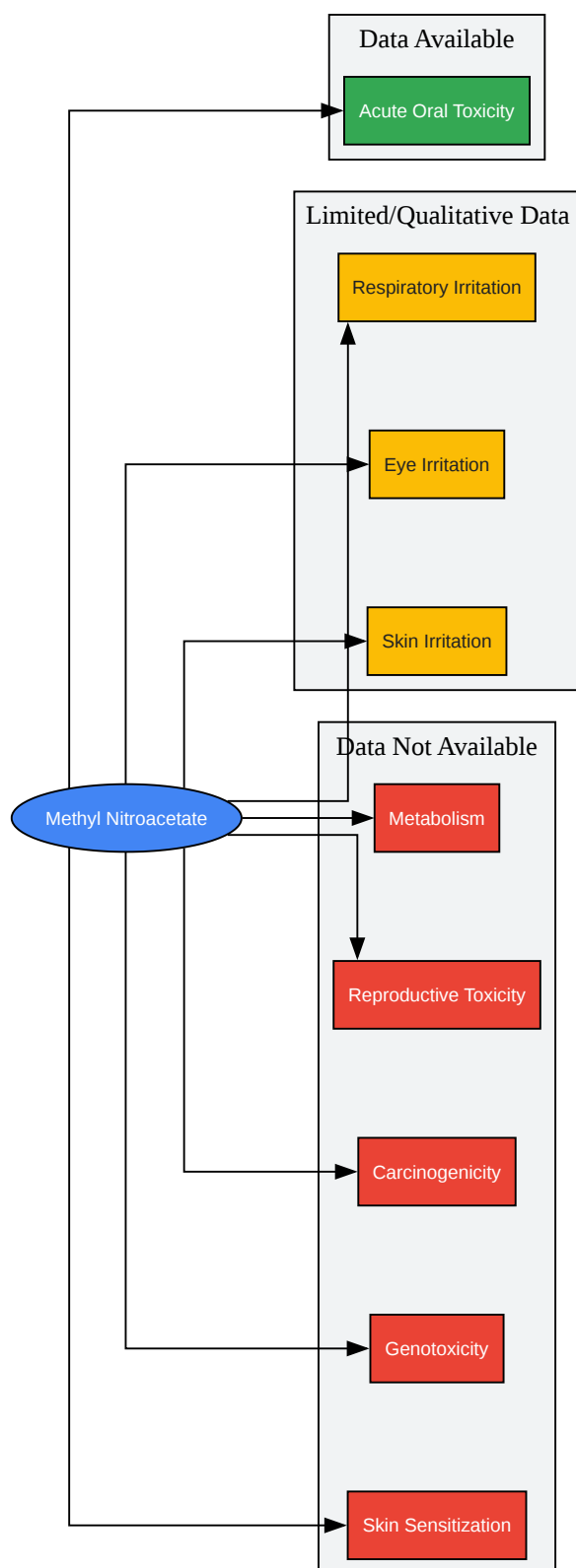
This test detects chromosomal damage or aneuploidy in cultured mammalian cells.

- Principle: Cells are exposed to the test substance, and after an appropriate treatment and recovery period, the cells are harvested and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is determined.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Test System: Various mammalian cell lines (e.g., L5178Y, CHO, V79, TK6) or primary human lymphocytes can be used.[\[26\]](#)
- Procedure:

- Cells are exposed to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without metabolic activation.
- Cytochalasin B may be added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed mitosis during or after treatment. [\[25\]](#)
- Cells are harvested, fixed, and stained.
- The number of micronuclei in a predetermined number of cells (e.g., 2000 binucleated cells) is counted.
- Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.

## Visualizations

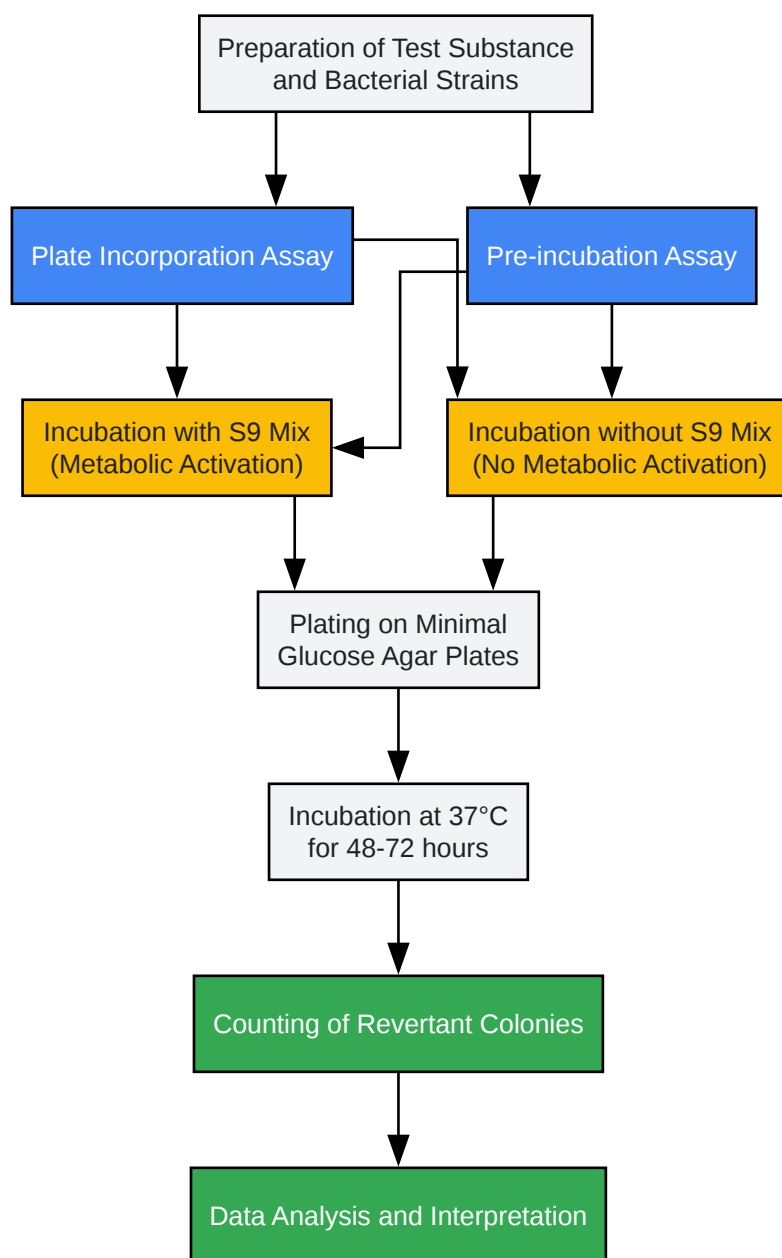
The following diagrams illustrate the current state of toxicological knowledge for methyl **nitroacetate** and a typical experimental workflow for a key toxicological test.



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Caption: Availability of toxicological data for methyl **nitroacetate**.





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Caption: Generalized workflow for the Ames test (OECD 471).

## Conclusion and Recommendations

The current toxicological profile of methyl **nitroacetate** is incomplete, with significant data gaps for several critical endpoints, including genotoxicity, carcinogenicity, and reproductive toxicity. While existing data suggests low acute oral toxicity, the qualitative reports of skin and eye irritation warrant further quantitative investigation.

For professionals in research, development, and safety assessment, it is crucial to recognize these data gaps. Any handling or use of methyl **nitroacetate** should be approached with caution, employing appropriate personal protective equipment and engineering controls as outlined in safety data sheets.[3][4][5]

It is strongly recommended that further toxicological testing be conducted to fill the identified data gaps. At a minimum, studies on skin sensitization (OECD 429), in vitro genotoxicity (OECD 471 and 487), and a more thorough in vitro assessment of skin and eye irritation should be prioritized to enable a more complete risk assessment of this compound.

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